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Compound of Interest

Compound Name: Mal-PEG5-acid

Cat. No.: B608845 Get Quote

An In-depth Technical Guide to Mal-PEG5-acid

Introduction
Mal-PEG5-acid is a heterobifunctional crosslinker that plays a crucial role in modern

bioconjugation and drug development. It features two distinct reactive moieties at either end of

a polyethylene glycol (PEG) spacer: a maleimide group and a carboxylic acid group. This dual

functionality allows for the covalent linkage of two different molecules, a process central to the

creation of complex biomolecules like antibody-drug conjugates (ADCs) and PROTACs

(Proteolysis Targeting Chimeras).[1][2][3] The central PEG chain is a hydrophilic spacer that

enhances the solubility and biocompatibility of the resulting conjugate.[4][5] This guide provides

a detailed overview of the structure, properties, and applications of Mal-PEG5-acid for

researchers and professionals in the field.

Chemical Structure and Properties
Mal-PEG5-acid is systematically named 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15-

pentaoxaoctadecan-18-oic acid. Its structure consists of three key components:

Maleimide Group: A thiol-reactive functional group that specifically and efficiently reacts with

sulfhydryl groups (-SH), such as those found in cysteine residues of proteins, to form a

stable thioether bond.

Polyethylene Glycol (PEG) Spacer: A five-unit PEG chain that is hydrophilic, non-

immunogenic, and flexible. This spacer improves the solubility of the molecule and the final
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conjugate in aqueous media, reduces steric hindrance, and can improve the

pharmacokinetic profile of the conjugated molecule.

Carboxylic Acid Group: A terminal carboxyl group (-COOH) that can be activated to react

with primary amine groups (-NH2), commonly found in lysine residues of proteins or other

amine-containing molecules, to form a stable amide bond.

Caption: Chemical structure of Mal-PEG5-acid.

Quantitative Data
The key physicochemical properties of Mal-PEG5-acid are summarized in the table below.

Property Value Reference(s)

IUPAC Name

1-(2,5-dioxo-2,5-dihydro-1H-

pyrrol-1-yl)-3,6,9,12,15-

pentaoxaoctadecan-18-oic

acid

CAS Number 1286755-26-7

Molecular Formula C17H27NO9

Molecular Weight 389.40 g/mol

Exact Mass 389.1686 u

Purity ≥95-98%

Appearance Light brown to yellow liquid

Solubility
DCM, DMSO (100 mg/mL),

Soluble in aqueous media

Storage Conditions
-20°C (long-term), Protect from

light

Reactivity and Mechanism
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The utility of Mal-PEG5-acid stems from the orthogonal reactivity of its terminal functional

groups, allowing for sequential or one-pot conjugation strategies.

Maleimide-Thiol Conjugation
The maleimide group reacts with a sulfhydryl (thiol) group via a Michael addition mechanism.

This reaction is highly specific for thiols within a pH range of 6.5 to 7.5 and proceeds efficiently

at room temperature without the need for a catalyst, forming a stable covalent thioether

linkage.

Mal-PEG5-acid
(Maleimide Group)

pH 6.5 - 7.5
Michael Addition

Biomolecule-SH
(Thiol Group)

Stable Thioether Bond
(Bioconjugate)

Click to download full resolution via product page

Caption: Reaction scheme for maleimide-thiol conjugation.

Carboxylic Acid-Amine Conjugation
The terminal carboxylic acid must first be activated to react with a primary amine. This is

typically achieved using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC or EDAC), often in the presence of N-

hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) to increase efficiency and form a

more stable amine-reactive intermediate. This activated ester then readily reacts with an amine

to form a stable amide bond.

Experimental Protocols
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Below is a generalized protocol for the two-step conjugation of a thiol-containing protein and an

amine-containing molecule using Mal-PEG5-acid.

Materials
Mal-PEG5-acid

Thiol-containing protein (e.g., antibody with reduced cysteines)

Amine-containing molecule (e.g., fluorescent dye, drug payload)

Activation Reagents: EDC, Sulfo-NHS

Buffers: Phosphate-buffered saline (PBS), pH 7.2-7.4; MES buffer, pH 6.0

Reducing Agent (optional): TCEP (Tris(2-carboxyethyl)phosphine)

Desalting columns

Step 1: Reaction of Carboxylic Acid with Amine-
Molecule

Dissolve Reagents: Dissolve the amine-containing molecule in an appropriate solvent (e.g.,

DMSO). Dissolve Mal-PEG5-acid in the same solvent. Dissolve EDC and Sulfo-NHS in MES

buffer, pH 6.0.

Activation: Add a 5-10 fold molar excess of Mal-PEG5-acid to the amine-containing

molecule. Add a 1.5-fold molar excess of EDC and Sulfo-NHS over the Mal-PEG5-acid.

Reaction: Allow the reaction to proceed for 1-2 hours at room temperature.

Purification: Purify the resulting Maleimide-PEG5-Molecule conjugate using an appropriate

method, such as HPLC, to remove unreacted reagents.

Step 2: Reaction of Maleimide-Conjugate with Thiol-
Protein
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Protein Preparation: If necessary, reduce disulfide bonds in the protein to generate free thiols

using a mild reducing agent like TCEP. Purify the protein using a desalting column to remove

the reducing agent.

Conjugation: Dissolve the purified Maleimide-PEG5-Molecule in PBS, pH 7.2. Add it to the

thiol-containing protein solution at a 5-20 fold molar excess.

Reaction: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at

4°C, with gentle mixing.

Quenching: Quench any unreacted maleimide groups by adding a low molecular weight thiol,

such as L-cysteine or β-mercaptoethanol.

Final Purification: Purify the final bioconjugate using size exclusion chromatography (SEC) or

affinity chromatography to remove excess reagents and unconjugated molecules.

Applications in Research and Drug Development
The unique structure of Mal-PEG5-acid makes it a versatile tool for a variety of advanced

applications.

Antibody-Drug Conjugates (ADCs): Mal-PEG5-acid is used to link potent cytotoxic drugs to

monoclonal antibodies. The antibody directs the drug to a specific target (e.g., a cancer cell),

where the drug can then exert its effect, minimizing off-target toxicity.

PROTAC Development: In PROTACs, this linker connects a ligand for a target protein with a

ligand for an E3 ubiquitin ligase, hijacking the cell's natural protein degradation machinery to

eliminate disease-causing proteins.

Protein Labeling and Diagnostics: The linker can attach fluorescent dyes, biotin, or other

reporter molecules to proteins for use in diagnostic assays and cellular imaging.

Surface Functionalization: Mal-PEG5-acid is used to immobilize proteins or peptides onto

surfaces, such as nanoparticles or biosensors, for targeted drug delivery and diagnostic

applications.
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Bioconjugation Workflow

Molecule A
(e.g., Drug, Dye)
- Contains Amine

Step 1: Activate Acid
(EDC/NHS)

Molecule B
(e.g., Antibody)
- Contains Thiol

Step 2: React Maleimide
(pH 6.5-7.5)

Mal-PEG5-acid

Intermediate Conjugate
(Maleimide-PEG5-Molecule A)

Final Bioconjugate
(Molecule A - Linker - Molecule B)

Click to download full resolution via product page

Caption: General workflow for linking two molecules using Mal-PEG5-acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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